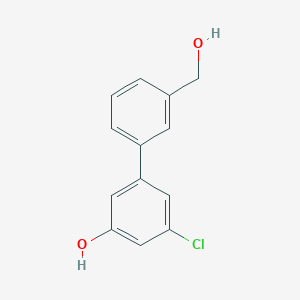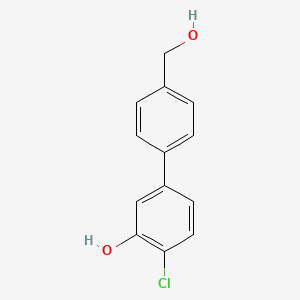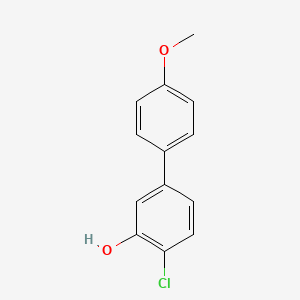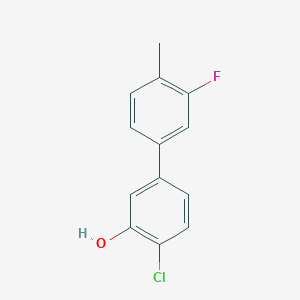
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% (3C5HMPP) is a synthetic compound of phenol, an aromatic organic compound. It is composed of one phenol group and one chlorine atom, and is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. 3C5HMPP has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in organic reactions, and as a biological probe for studying enzyme kinetics and protein-ligand interactions.
Mechanism of Action
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is an aromatic compound, meaning that it has a ring structure with alternating single and double bonds. The chlorine atom in 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% acts as an electron-withdrawing group, stabilizing the molecule and making it more reactive. This increased reactivity makes 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% a useful reagent in organic synthesis and a useful probe for studying enzyme kinetics and protein-ligand interactions.
Biochemical and Physiological Effects
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has been shown to have antioxidant activity in vitro, indicating that it may have the potential to protect cells from oxidative stress. In addition, 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% in laboratory experiments include its low cost, high purity, and wide range of applications. However, 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is a highly reactive compound and can be toxic if handled improperly. Care should be taken when handling 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% in laboratory experiments to ensure safety.
Future Directions
Future research on 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% could focus on exploring its potential as an antioxidant and its ability to inhibit the activity of certain enzymes. Additionally, further research could be done to investigate the potential toxicity of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% and to develop methods for its safe handling in laboratory experiments. Finally, research could be done to explore the potential applications of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Synthesis Methods
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is typically synthesized through the reaction of 4-hydroxybenzaldehyde with thionyl chloride, followed by the reaction of the resulting chloroformate with sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and yields a 95% pure sample of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95%.
Scientific Research Applications
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a probe for studying enzyme kinetics and protein-ligand interactions. It has also been used in the synthesis of several important pharmaceuticals, dyes, and other organic compounds. In addition, 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of toxicity associated with certain environmental pollutants.
properties
IUPAC Name |
3-chloro-5-[4-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWRCLNFWWKRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685882 |
Source


|
| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-hydroxymethylphenyl)phenol | |
CAS RN |
1261904-62-4 |
Source


|
| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














